

A Comparative Guide to USP30 Inhibitors: MF-094 vs. ST-539

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Compound of Interest

Compound Name: MF-094

Cat. No.: B10800839

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This guide provides a detailed comparison of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30), **MF-094** and ST-539. USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and certain cancers. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathway to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Performance Comparison

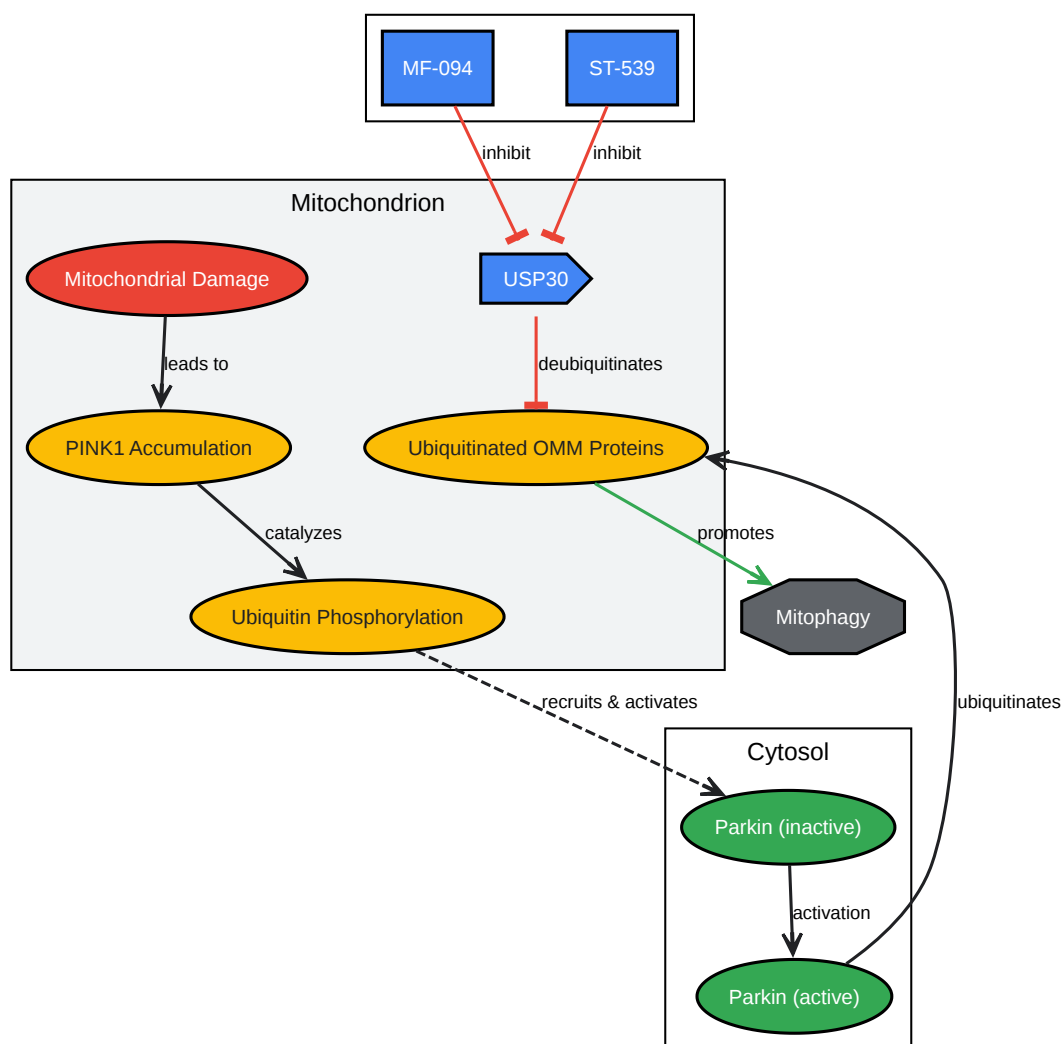
The following table summarizes the reported in vitro potency and selectivity of **MF-094** and ST-539 against USP30.

Parameter	MF-094	ST-539
IC50 vs. USP30	120 nM[1]	0.37 μ M (370 nM)[2]
Selectivity	<30% inhibitory activity against a panel of 22 other deubiquitinating enzymes (USPs) at 10 μ M[1].	Does not inhibit USP1, USP8, and USP9 at 10 μ M.
Reported Effects	Increases protein ubiquitination and accelerates mitophagy[1]. Restored viability and migration of AGE-treated human skin fibroblasts[3].	Promotes ubiquitination of mitochondrial proteins and induces mitochondrial autophagy[2].

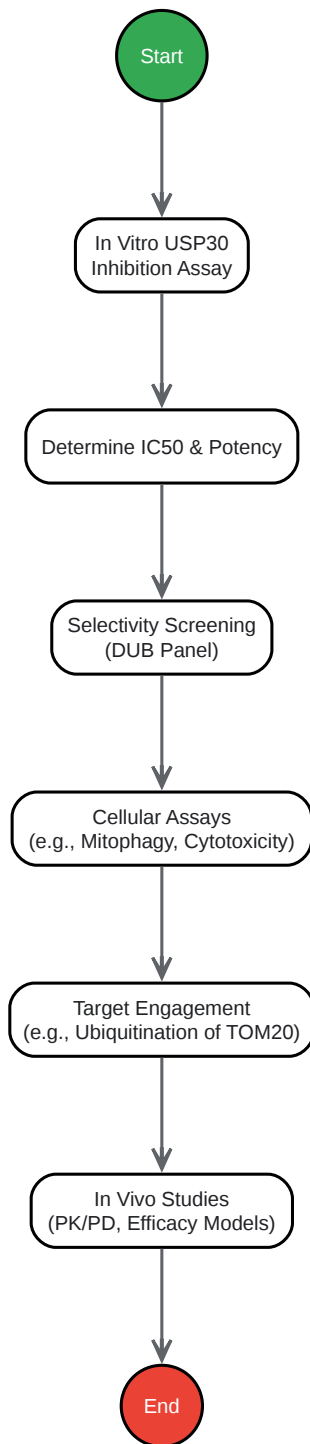
Signaling Pathway of USP30 in Mitophagy

USP30 plays a crucial role in the PINK1/Parkin-mediated mitophagy pathway. Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade where PINK1 phosphorylates ubiquitin molecules on the mitochondrial surface. Phosphorylated ubiquitin then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. Activated Parkin further ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagosome. USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby inhibiting the initiation and progression of mitophagy. Inhibition of USP30 by compounds such as **MF-094** or ST-539 blocks this deubiquitinating activity, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced clearance of damaged mitochondria.

USP30 in PINK1/Parkin-Mediated Mitophagy



Workflow for USP30 Inhibitor Evaluation

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